molecular formula C19H15F3N2O2S3 B2775290 (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2775290
M. Wt: 456.5 g/mol
InChI Key: AJVADSXABTZNDL-PTNGSMBKSA-N
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Description

(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a novel and potent synthetic compound identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its application in oncology, particularly for investigating targeted therapies against various cancer cell lines. The compound's mechanism of action involves the chelation of the zinc ion within the catalytic domain of HDAC6, leading to the hyperacetylation of its key substrate, α-tubulin. This disruption of the microtubule network impairs critical cellular processes such as cell motility, aggresome formation, and protein degradation, ultimately inducing apoptosis in malignant cells. The selectivity for HDAC6 over other HDAC isoforms is a significant feature, as it may minimize the side effects associated with broader-spectrum HDAC inhibition, making it a valuable chemical probe for dissecting the unique biological roles of HDAC6. Research utilizing this inhibitor is pivotal for exploring pathways involved in hematological malignancies and solid tumors, and for developing combination therapies that overcome drug resistance. Furthermore, due to HDAC6's role in neurodegenerative diseases, this compound also presents a tool for investigating potential therapeutic strategies in conditions like Alzheimer's disease.

Properties

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S3/c20-19(21,22)12-4-1-5-13(10-12)23-16(25)7-2-8-24-17(26)15(29-18(24)27)11-14-6-3-9-28-14/h1,3-6,9-11H,2,7-8H2,(H,23,25)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVADSXABTZNDL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Core Structure : Thiazolidinone
  • Functional Groups :
    • Thiophenyl group
    • Trifluoromethyl group
    • Butanamide moiety

Anticancer Activity

Recent studies have demonstrated that similar thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with a thiazolidinone framework have shown moderate to strong antiproliferative activity in various cancer cell lines, including leukemia and breast cancer cells.

Key Findings :

  • Compounds with electron-donating groups at specific positions on the aromatic ring enhance cytotoxicity.
  • The compound 5e, a derivative of thiazolidinone, exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics.
CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
5eHL-60 (Leukemia)0.45Induces apoptosis
5fMCF-7 (Breast)0.53Cell cycle arrest

Antimicrobial Activity

Thiazolidinones have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Example :
A study synthesized various thiazolidinone derivatives and evaluated their antibacterial activity against eight bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial effects.

CompoundBacterial StrainZone of Inhibition (mm)
5gE. coli15
5hS. aureus18

Antioxidant Activity

The antioxidant potential of thiazolidinones has been extensively studied. Compounds similar to this compound demonstrated significant inhibition of lipid peroxidation.

Study Results :
In vitro assays showed that certain derivatives could effectively scavenge free radicals, thereby reducing oxidative stress.

CompoundEC50 Value (mM)Assay Type
3i0.565TBARS
3r0.708DPPH Scavenging

Case Studies

  • Cytotoxicity Against Cancer Cells : A study focusing on the cytotoxic effects of thiazolidinone derivatives found that modifications at the C-terminal significantly influenced their efficacy against various cancer cell lines. The compound demonstrated enhanced activity due to structural optimization.
  • Antimicrobial Efficacy : Research highlighted the synthesis of a new class of thiazolidinones that showed remarkable antibacterial activity, particularly against resistant strains of bacteria, suggesting potential for therapeutic applications in infectious diseases.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Activity : Thiazolidinediones, a class of drugs that includes thiazolidinone derivatives, are known for their role as insulin sensitizers. Research indicates that compounds with similar structures to (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide may exhibit antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels.
  • Antimicrobial Properties : The presence of the thiophenyl group in the structure suggests potential antimicrobial activity. Studies have shown that thiazolidinone derivatives can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : Thiazolidinones have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific substitution patterns in this compound may enhance its efficacy as an anti-inflammatory agent.

Material Science Applications

  • Catalysis : The unique electronic properties imparted by the trifluoromethyl group make this compound a potential candidate for use in organocatalysis. Its ability to stabilize transition states through hydrogen bonding could facilitate various organic reactions.
  • Sensor Development : The thiophenyl moiety may enhance the compound's ability to interact with specific analytes, making it suitable for developing chemical sensors or biosensors that detect biological or environmental substances.

Case Studies and Research Findings

  • Synthesis and Characterization : A study published in ResearchGate outlines the synthesis of similar thiazolidinone derivatives, emphasizing the importance of structural modifications on biological activity. This research provides a foundation for understanding how variations in the structure of this compound can influence its pharmacological properties .
  • Biological Testing : Various studies have tested related compounds for their effects on glucose metabolism and microbial inhibition, demonstrating the potential of thiazolidinone derivatives as therapeutic agents. These findings indicate that further investigation into this compound could yield significant insights into its efficacy and safety as a drug candidate .

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Formation of the thiazolidinone core : React a thioamide precursor with chloroacetic acid derivatives under basic conditions (e.g., KOH/ethanol) to cyclize into the 4-thioxothiazolidin-3-yl scaffold .

Introduction of the thiophen-2-ylmethylene group : Perform a Knoevenagel condensation between the 4-oxo-thiazolidinone and thiophene-2-carbaldehyde using piperidine as a catalyst in refluxing ethanol .

Amide coupling : Attach the N-(3-(trifluoromethyl)phenyl)butanamide moiety via a carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

  • Critical Parameters : Monitor reaction progress via TLC, optimize pH and temperature to avoid side reactions (e.g., epimerization), and purify intermediates using column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the thiophen-2-ylmethylene group. Key signals include the thioxo (C=S) carbon at ~200 ppm and the trifluoromethyl group’s 19F^{19}F-NMR signal .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • FT-IR Spectroscopy : Identify characteristic bands such as C=O (1650–1700 cm1^{-1}), C=S (1050–1250 cm1^{-1}), and N-H stretch (3200–3400 cm1^{-1}) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the thiophen-2-ylmethylene, trifluoromethylphenyl, or thioxothiazolidinone moieties. For example:
  • Replace thiophene with furan or phenyl groups to assess electronic effects .
  • Vary the position of the trifluoromethyl group on the phenyl ring to study steric impacts .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability screens (e.g., MTT assays in cancer lines) .
  • Data Analysis : Apply multivariate statistical models (e.g., QSAR) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, enzyme batch consistency). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Meta-Analysis : Compare data across analogs (e.g., vs. 19) to identify trends, such as the role of electron-withdrawing groups in enhancing target engagement .

Q. What computational strategies are effective for predicting binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR, COX-2). Focus on the thioxothiazolidinone’s hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue fluctuations .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy contributions of the trifluoromethylphenyl group .

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